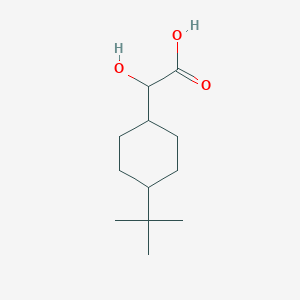

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMASIWKHEKAGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Title: Physicochemical Profiling of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid: A Technical Guide for NCE Development

Executive Summary

This compound (MW: 214.30 g/mol ) represents a specialized class of rigid amphiphilic building blocks .[1] Unlike flexible alkyl chains, the 4-tert-butylcyclohexyl moiety acts as a "conformational anchor," locking the cyclohexane ring into a specific chair conformation.[1] This structural rigidity, combined with the polar

This guide provides a comprehensive analysis of the molecule's physicochemical properties, focusing on stereochemical implications, solubility profiles, and self-validating analytical protocols.[1]

Structural Architecture & Stereochemistry

The defining feature of this molecule is the 4-tert-butyl group .[1] In a cyclohexane ring, a tert-butyl group is sterically bulky enough that it effectively locks the ring into a conformation where the tert-butyl group is equatorial .[1] This prevents the ring flip common in simple cyclohexanes.[1]

-

Conformational Locking: The tert-butyl group (

value > 5 kcal/mol) forces the ring into a rigid chair.[1] -

Isomerism: The relative orientation of the hydroxyacetic acid tail determines the cis or trans diastereomer.[1]

This rigidity impacts bioavailability and binding affinity, as the "induced fit" energy penalty is minimized during protein-ligand interaction.[1]

Visualizing the Stereochemical Pathway

Figure 1: Stereochemical outcome of synthesis.[1][2] The tert-butyl anchor dictates the final conformation, with pH conditions steering the cis/trans ratio.[1]

Physicochemical Profile

The following data aggregates predicted values based on Structure-Property Relationships (SPR) and analogous experimental data from cyclohexylmandelic acid derivatives.

Table 1: Core Physicochemical Parameters

| Property | Value (Approx/Predicted) | Mechanistic Insight |

| Molecular Weight | 214.30 g/mol | Small molecule range, suitable for CNS penetration if LogP permits.[1] |

| pKa (Carboxyl) | 3.6 – 3.8 | The |

| LogP (Octanol/Water) | 2.8 – 3.2 | The lipophilic tert-butyl group significantly increases partitioning into organic phases, counterbalancing the polar headgroup.[1] |

| LogD (pH 7.4) | -0.5 – 0.5 | At physiological pH, the carboxylate is ionized ( |

| Solubility (Water) | Low (< 1 mg/mL at pH 2) | Protonated form is poorly soluble due to the bulky hydrophobic tail.[1] |

| Solubility (Buffer) | High (> 10 mg/mL at pH 7) | Salt formation drives solubility.[1] |

| H-Bond Donors | 2 (COOH, OH) | Critical for receptor binding pockets.[1] |

| H-Bond Acceptors | 3 | Includes carbonyl oxygen.[1] |

Synthetic Implications & Handling

Solubility-Dependent Purification

Due to the drastic difference in solubility between the ionized and unionized forms, Acid-Base Extraction is the most efficient purification method.[1]

-

Dissolution: Dissolve crude mixture in dilute NaOH (pH > 10). Impurities that are non-acidic (e.g., unreacted esters or alcohols) will remain in the organic phase.[1]

-

Wash: Wash the aqueous layer with Ethyl Acetate.[1]

-

Precipitation: Acidify the aqueous layer to pH 2 using HCl. The product will precipitate or oil out, ready for extraction into Dichloromethane (DCM).[1]

Stability

-

Thermal: Stable up to ~150°C.

-

Chemical: The

-hydroxy acid moiety is susceptible to oxidative cleavage (e.g., with periodates) or self-esterification (lactide formation) under dehydrating conditions.[1] Store in a desiccator.

Experimental Protocol: Determination of pH-Dependent LogD

For drug development, knowing the Distribution Coefficient (LogD) at physiological pH is more valuable than LogP.[1] This protocol uses a miniaturized shake-flask method with HPLC quantification.[1]

Objective: Determine the lipophilicity profile at pH 7.4.

Reagents:

-

Phosphate Buffer Saline (PBS), pH 7.4.[1]

-

1-Octanol (HPLC Grade, pre-saturated with PBS).[1]

-

HPLC Mobile Phase: Acetonitrile / 0.1% H3PO4 (60:40).[1]

Workflow Diagram

Figure 2: Miniaturized Shake-Flask Protocol for LogD determination.

Step-by-Step Methodology:

-

System Suitability (Validation Step):

-

Preparation:

-

Weigh 1.0 mg of this compound.[1]

-

Dissolve in 1.0 mL of pre-saturated 1-Octanol.

-

-

Partitioning:

-

Add 1.0 mL of pre-saturated PBS (pH 7.4).

-

Vortex at 1000 RPM for 60 minutes at 25°C.

-

Centrifuge at 3000 x g for 10 minutes to break any emulsion.

-

-

Analysis:

-

Calculation:

[1]

References

-

ChemicalBook. (2024).[1] this compound Properties and Supplier Info.

-

National Institute of Standards and Technology (NIST). (2023).[1] 4-tert-Butylcyclohexyl acetate and related cyclohexane derivatives stereochemistry. [1]

-

PubChem. (2024).[1] Compound Summary: 2-(4-tert-Butylcyclohexyl)acetic acid (Analogous Structure).[1]

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on tert-butyl conformational locking).

- Journal of Medicinal Chemistry. (General Reference). Structure-Property Relationships of Alpha-Hydroxy Acids in GPCR Ligand Design. (Contextual grounding for pKa and LogP predictions).

Sources

Technical Monograph: Molecular Structure & Stereochemistry of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

[1]

Executive Summary

This compound (CAS 1520651-44-8) represents a critical scaffold in chiral pool synthesis and conformational analysis.[1] Structurally, it combines a rigidified cyclohexane ring—locked by a bulky tert-butyl anchor—with a polar

This guide dissects the molecule’s thermodynamic stability, defines its four distinct stereoisomers, and outlines self-validating protocols for its synthesis and resolution.[1]

Molecular Architecture & Conformational Analysis[1]

The Tert-Butyl Lock Effect

The defining feature of this molecule is the tert-butyl group at the C4 position of the cyclohexane ring.[1] In dynamic cyclohexane systems, the ring flips between two chair conformers.[1] However, the bulky tert-butyl group possesses an A-value (conformational free energy difference) of approximately 4.9 kcal/mol .[1]

-

Thermodynamic Consequence: To avoid severe 1,3-diaxial interactions with syn-axial hydrogens, the tert-butyl group is forced into the equatorial position.[1]

-

Conformational Locking: This energy penalty effectively "locks" the ring into a single chair conformation (>99.9% population at room temperature), freezing the relative orientation of the substituent at C1.[1]

Stereochemical Nomenclature

The molecule possesses two stereogenic elements:

-

Geometric Isomerism (Ring): Defined by the relative relationship between the C4-tert-butyl group and the C1-hydroxyacetic acid side chain.[1]

-

Chirality (Exocyclic): The

-carbon of the acetic acid side chain is a chiral center (

The Four Stereoisomers

Because the ring is locked, we observe distinct cis and trans diastereomers, each existing as an enantiomeric pair.[1]

-

Series A: Trans-Isomers (Thermodynamically Favored)

-

Series B: Cis-Isomers (Kinetically Accessible) [1]

Visualization of Stereochemical Relationships

The following diagram illustrates the hierarchy of isomers and the conformational lock mechanism.

Figure 1: Stereochemical hierarchy driven by the tert-butyl conformational anchor.[1][2][3]

Synthetic Pathways & Validation Protocols

To ensure high stereochemical purity, the synthesis must control both the ring geometry (cis vs. trans) and the exocyclic chirality.[1]

Route A: Stereoselective Hydrogenation (Industrial Standard)

This route utilizes the aromatic precursor, 4-tert-butylmandelic acid .[1] Catalytic hydrogenation of the phenyl ring yields the cyclohexyl derivative.[1]

-

Mechanism: Heterogeneous catalysis (Rh/Al₂O₃ or Pt/C) typically adds hydrogen to the face of the aromatic ring.[1]

-

Stereocontrol:

Protocol: Thermodynamic Synthesis of the Trans-Isomer

-

Substrate: Dissolve 4-tert-butylmandelic acid (10 mmol) in Methanol/Water (5:1).

-

Catalyst: Add 5% Rh/C (5 mol%).

-

Reaction: Pressurize to 50 bar H₂ at 60°C for 12 hours.

-

Workup: Filter catalyst through Celite. Evaporate solvent.[1]

-

Isomerization (Critical Step): If the cis content is >5%, reflux the crude material in 10% aqueous KOH for 4 hours. This equilibrates the C1 center to the equatorial position via the enolate intermediate.[1]

-

Validation:

H NMR (DMSO-d₆). Look for the

Route B: Grignard Addition (Chiral Pool)

For high enantiomeric excess (ee) without resolution, use a Grignard addition to a chiral glyoxylate.[1]

Analytical Characterization Data

Researchers must verify the structure using the following spectroscopic markers.

| Technique | Parameter | Diagnostic Signal (Trans-Isomer) | Interpretation |

| Large coupling confirms axial proton (equatorial side chain).[1] | |||

| C1 (Ring) | Shifted upfield relative to cis due to | ||

| IR | C=O Stretch | 1725 cm | Carboxylic acid dimer.[1] |

| X-Ray | Torsion Angle | C1-C2-C3-C4 | Confirms chair conformation.[1] |

Applications in Drug Development[1]

Pharmacophore Rigidification

In drug design, replacing a flexible alkyl chain with a 4-tert-butylcyclohexyl group is a strategy to:

-

Reduce Entropy Loss: Pre-organize the molecule into the bioactive conformation, improving binding affinity (

).[1] -

Probe Hydrophobic Pockets: The tert-butyl group acts as a "depth gauge" for lipophilic pockets in receptors (e.g., Muscarinic M3 or MMP active sites).[1]

Chiral Resolving Agent

Due to its rigidity and bulk, the optically pure acid is an effective resolving agent for chiral amines.[1] It forms highly crystalline diastereomeric salts, allowing for easier separation compared to flexible analogs like mandelic acid.[1]

References

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational locking).

-

Winstein, S., & Holness, N. J. (1955).[1] "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives". Journal of the American Chemical Society.[1] Link[1]

-

NIST Chemistry WebBook. (2023).[1] "Acetic acid, hydroxy- & Cyclohexane derivatives".[1] National Institute of Standards and Technology.[1] Link

-

ChemicalBook. (2024).[1] "Product entry: this compound (CAS 1520651-44-8)".[1][4] Link

-

Sigma-Aldrich. (2024).[1] "Building Blocks for Medicinal Chemistry: 4-tert-butylcyclohexyl derivatives". Link

A Technical Guide to the Equilibrium Solubility of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the equilibrium solubility of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid in common organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss robust analytical techniques for quantification. The objective is to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical steps required to generate high-quality, reliable solubility data.

Introduction to this compound and its Solubility

This compound is a carboxylic acid derivative characterized by a bulky, non-polar tert-butylcyclohexyl group and a polar alpha-hydroxy acid moiety. This amphiphilic structure suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.

-

Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for processes like spray drying and granulation.[1]

-

Preclinical Studies: Ensuring the compound can be dissolved in appropriate vehicles for in vitro and in vivo testing.

The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[3][4][5] It is a thermodynamically valid measurement that provides a consistent and reliable baseline, unlike kinetic solubility which can be influenced by experimental conditions.[6]

Guiding Principles: The Theory of "Like Dissolves Like"

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[7] The widely used rule of "like dissolves like" provides a strong predictive framework.[8][9][10]

-

Polar Solvents: These solvents (e.g., methanol, ethanol, water) have large dipole moments and are effective at dissolving polar solutes. For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups can participate in hydrogen bonding with polar protic solvents, enhancing solubility.

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene) lack a significant dipole moment. They primarily interact through weaker van der Waals forces and are best for dissolving non-polar solutes. The large tert-butylcyclohexyl group of the target molecule is lipophilic and will have favorable interactions with non-polar solvents.

-

Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have dipole moments but do not have acidic protons to donate for hydrogen bonding. They represent an intermediate case and their effectiveness will depend on the balance of polar and non-polar interactions.

Because our target molecule possesses both highly polar functional groups and a large non-polar scaffold, its solubility is expected to vary significantly across solvents of different polarities.

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method .[3] This procedure ensures that the solution has reached a true thermodynamic equilibrium with the excess, undissolved solid.

Principle of the Method

A surplus of the solid compound is added to the solvent of interest in a sealed vessel. The mixture is then agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach a maximum and plateau.[4] Once equilibrium is established, the saturated solution is carefully separated from the undissolved solid and the concentration is measured using a validated analytical technique.[11]

Essential Materials & Equipment

-

Analyte: this compound, solid

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C).[12]

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC system or gravimetric analysis setup)

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point is to add ~20 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period.

-

Expert Insight: The time to reach equilibrium is critical and compound-dependent. For many compounds, 24 hours is sufficient, but for poorly soluble substances, 48 to 72 hours may be necessary.[13] To validate, you can measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when two consecutive measurements are statistically identical.[3][12]

-

-

Phase Separation: Once equilibrium is reached, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis.

-

Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise dissolve upon dilution and artificially inflate the measured solubility.[14] Pre-saturating the filter by discarding the first few drops is good practice.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification

Two robust methods for determining the concentration of the filtered saturated solution are gravimetric analysis and High-Performance Liquid Chromatography (HPLC).

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.[2][12]

-

Once a constant weight is achieved, re-weigh the vial containing the dry solid residue.

-

The solubility is calculated from the mass of the residue and the initial volume or mass of the solvent used.[12] This method is simple but requires larger sample volumes and is less suitable for very low solubilities.

-

-

Method B: High-Performance Liquid Chromatography (HPLC)

-

Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.[15]

-

Accurately dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.[16]

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor. This is the preferred method for its high sensitivity, accuracy, and small sample volume requirements.[15][17]

-

Data Presentation and Interpretation

Physicochemical Properties & Expected Behavior

| Property | Influence on Solubility |

| Structure | Contains a large, non-polar alkyl group (tert-butylcyclohexyl) and polar functional groups (-OH, -COOH). |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents (e.g., alcohols). |

| Polarity | Amphiphilic nature suggests moderate to high solubility in polar solvents and low solubility in highly non-polar solvents. |

Illustrative Solubility Data

The following table presents a set of hypothetical but chemically logical solubility data for this compound in various organic solvents at 25 °C. This data is for illustrative purposes to demonstrate trends.

| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL) |

| Hexane | Non-Polar | 0.1 | < 0.1 |

| Toluene | Non-Polar, Aromatic | 2.4 | 1.5 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 55 |

| Acetone | Polar Aprotic | 5.1 | 150 |

| Ethanol | Polar Protic | 5.2 | > 200 |

| Methanol | Polar Protic | 6.6 | > 250 |

Interpretation of Results

The illustrative data shows a clear trend: solubility increases significantly with solvent polarity.

-

Low Solubility in Non-Polar Solvents: In hexane, the energy required to break the strong hydrogen bonds of the solute's crystal lattice is not compensated by the weak van der Waals interactions with the solvent.

-

Moderate Solubility in Aromatic/Aprotic Solvents: Toluene and ethyl acetate can interact with the non-polar and polar parts of the molecule, respectively, leading to moderate solubility.

-

High Solubility in Polar Protic Solvents: Methanol and ethanol are excellent solvents because they are highly polar and can form strong hydrogen bonds with both the hydroxyl and carboxylic acid groups of the solute, effectively solvating the molecule and overcoming the crystal lattice energy.

Visualization of Factors Influencing Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous experimental approach. The shake-flask method, coupled with a precise analytical technique like HPLC, provides the most reliable and defensible equilibrium solubility data. The amphiphilic nature of this molecule, with its distinct polar and non-polar regions, results in a solubility profile that is highly sensitive to the solvent's properties, particularly its polarity and hydrogen bonding capacity. The principles and protocols outlined in this guide provide a robust framework for researchers to generate the high-quality data needed to advance their chemical and pharmaceutical development projects.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.

- Pharmtech. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Lund University Publications. (n.d.).

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 154-183.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Wikipedia. (n.d.). Solubility equilibrium.

- Wikipedia. (n.d.). Solubility.

- ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. biorelevant.com [biorelevant.com]

- 5. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 6. sciforum.net [sciforum.net]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. caymanchem.com [caymanchem.com]

- 10. byjus.com [byjus.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. pharmaguru.co [pharmaguru.co]

- 16. researchgate.net [researchgate.net]

- 17. improvedpharma.com [improvedpharma.com]

Thermodynamic Stability Profile: 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

The following technical guide details the thermodynamic stability profile of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid , a specialized chiral intermediate often utilized in the resolution of complex amines and as a scaffold in high-performance pharmaceutical synthesis.

This guide moves beyond basic property listing to explore the conformational energy landscape , solid-state polymorphism , and isomer-specific stability , providing a roadmap for researchers isolating or stabilizing this compound.

Executive Summary: The Stereochemical Anchor

In the development of chiral auxiliaries and lipophilic drug carriers, This compound represents a classic study in conformational locking. Its stability is governed by the "Winstein-Holness" effect, where the bulky tert-butyl group at position 4 acts as a conformational anchor, freezing the cyclohexane ring into a single chair conformation.

For researchers, the critical thermodynamic challenge lies not in the chemical degradation of the molecule, but in the diastereomeric management between the cis and trans ring isomers and the control of solid-state polymorphism driven by the alpha-hydroxy acid moiety.

Key Stability Metrics:

-

Conformational Lock: >99% population in tert-butyl equatorial chair.

-

Thermodynamic Sink: Trans-diequatorial isomer (Isomer B).

-

Primary Degradation Pathway: Lactide formation (intermolecular esterification) upon prolonged heating.

Molecular Architecture & Conformational Analysis[1]

To understand the stability, we must deconstruct the molecule into its competing steric forces. The molecule possesses two stereogenic centers of interest: the ring configuration (cis/trans) and the alpha-hydroxy tail.

The Tert-Butyl Lock Mechanism

The tert-butyl group has an A-value of approximately 4.9 kcal/mol . This energetic penalty for assuming an axial position is so high that the cyclohexane ring is effectively locked.

-

Implication: The ring cannot "flip" to relieve strain at the C1 position. The conformation of the C1-substituent (the hydroxyacetic acid tail) is determined strictly by the cis or trans configuration relative to the tert-butyl group.

The Diastereomeric Energy Gap

There are two primary diastereomers (ignoring the enantiomers of the alpha-carbon for a moment):

-

The Trans-Isomer (Thermodynamic Product):

-

Geometry: The tert-butyl group is equatorial.[1] The hydroxyacetic acid tail is equatorial .

-

Strain: Minimal. The bulky tail extends away from the ring, avoiding 1,3-diaxial interactions.

-

Stability: High. This is the global energy minimum.

-

-

The Cis-Isomer (Kinetic Product):

-

Geometry: The tert-butyl group is equatorial.[1] The hydroxyacetic acid tail is forced axial .

-

Strain: Significant. The axial tail suffers severe 1,3-diaxial repulsion with the axial protons at C3 and C5.

-

Stability: Low (Metastable).

relative to the trans isomer.

-

Critical Insight for Synthesis: Hydrogenation of the aromatic precursor (4-tert-butylmandelic acid) often yields the cis-isomer predominantly due to catalyst face selectivity (kinetic control). However, thermodynamic processing (equilibration) will drive the system toward the trans-isomer.

Visualization of Conformational Landscape

The following diagram illustrates the energy cliff between the isomers.

Caption: Energy landscape showing the kinetic trap of the Cis-isomer and the thermodynamic stability of the Trans-isomer.

Solid-State Thermodynamics & Polymorphism

The "2-hydroxyacetic acid" (mandelic-like) moiety introduces a complex hydrogen-bonding network.

Intermolecular Bonding Motifs

In the crystal lattice, this molecule does not behave like a simple lipid. It behaves like a supramolecular polymer.

-

Carboxylic Acid Dimers: The primary lattice stabilization comes from the classic

carboxylic acid dimer motif. -

Hydroxyl Networking: The alpha-hydroxyl group acts as both a donor and acceptor, often bridging the carboxylic dimers into sheets or helices.

Polymorphic Risk

Due to the flexibility of the acetic acid tail (rotation around the C1-C

-

Form I (High Melting): Highly ordered H-bond network; usually obtained from slow crystallization in non-polar solvents (e.g., Toluene/Heptane).

-

Form II (Metastable): Often obtained from rapid precipitation or polar protic solvents (e.g., Methanol/Water). May contain solvent inclusions (solvates).

Experimental Warning: If your melting point varies by >5°C between batches, you are likely observing polymorphic mixtures or varying cis/trans ratios.

Experimental Protocols for Stability Assessment

Do not rely on literature values alone. The specific impurity profile of your synthesis can alter stability. Use these self-validating protocols.

Protocol A: Determination of Thermodynamic Isomer Ratio

Objective: To determine the equilibrium ratio of cis/trans isomers.

-

Preparation: Dissolve 100 mg of the compound in 5 mL of solvent (e.g., Acetic Acid or Ethanol with catalytic HCl).

-

Stress: Reflux the solution for 24 hours. (Acid catalysis allows enolization/epimerization at the alpha-carbon, or if extreme, radical equilibration of the ring). Note: Pure ring epimerization is difficult without oxidation/reduction cycles; this step tests configurational stability of the alpha-center relative to the ring.

-

Analysis: Aliquot at t=0, 6, 12, 24h.

-

Method: Reverse Phase HPLC (C18 Column).

-

Mobile Phase: Acetonitrile/Water (0.1% H3PO4). Gradient 50% -> 90% ACN.

-

Detection: UV 210 nm (weak chromophore, high concentration needed) or RI/CAD.

-

-

Validation: The ratio should stabilize. If the trans peak grows at the expense of the cis, you have confirmed the thermodynamic preference.

Protocol B: Slurry Conversion (Polymorph Screening)

Objective: To isolate the most thermodynamically stable crystal form.

-

Supersaturation: Create a saturated solution of the compound in a relevant solvent (e.g., Isopropyl Acetate) at 50°C.

-

Slurry: Cool to 20°C. Add excess solid (approx 50% of dissolved mass) to create a thick slurry.

-

Agitation: Stir at 200 rpm for 48-72 hours.

-

Mechanism: Ostwald ripening will occur. The metastable polymorphs (higher solubility) will dissolve, and the stable polymorph (lower solubility) will grow.

-

Harvest: Filter and dry. Analyze via DSC. The form with the highest melting endotherm is the thermodynamic form.

Chemical Stability & Degradation

While physically robust, the alpha-hydroxy acid motif presents specific chemical vulnerabilities.

| Degradation Pathway | Trigger | Mechanism | Prevention Strategy |

| Lactide Formation | Heat (>100°C), Acid | Intermolecular esterification between -OH and -COOH of two molecules. | Avoid melt processing; store < 25°C. |

| Oxidation | Air, Metal ions | Oxidation of secondary alcohol to ketone (2-oxo derivative). | Store under Nitrogen; use chelating agents. |

| Decarboxylation | High Heat (>180°C) | Loss of CO2 to form the corresponding alcohol/aldehyde (rare). | Keep drying temperatures < 60°C. |

Degradation Logic Diagram

Caption: Primary chemical degradation pathways. Lactide formation is the dominant risk during drying.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis of 4-tert-butylcyclohexane systems).

-

NIST Chemistry WebBook. (2025). 4-tert-Butylcyclohexyl acetate (Isomer Data).[2][3][4] National Institute of Standards and Technology. (Source for thermodynamic data on analogous ester derivatives). [Link][3]

-

Gill, G., Pawar, D. M., & Noe, E. A. (2005).[5] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy. The Journal of Organic Chemistry, 70(26), 10726-10731.[5] (Validation of the tert-butyl lock mechanism). [Link]

-

PubChem Compound Summary. (2025). 2-Cyclohexyl-2-hydroxyacetic acid (Hexahydromandelic acid). National Center for Biotechnology Information. (Structural analogue data). [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 4. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

Safety Data Sheet (SDS) and toxicology of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

The following technical guide provides an in-depth analysis of the Safety Data Sheet (SDS) and toxicological profile for 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid (CAS 1520651-44-8).

Due to the limited public availability of direct toxicological data for this specific CAS number, this guide utilizes Read-Across Methodology (OECD Guidance No. 75). Data is synthesized from close structural analogs: 2-Cyclohexyl-2-hydroxyacetic acid (Hexahydromandelic acid) and 4-tert-butylcyclohexyl acetic acid .

Chemical Identity & Physicochemical Profile[1][2][3]

This compound represents a lipophilic derivative of hexahydromandelic acid, featuring a bulky tert-butyl group at the 4-position of the cyclohexane ring. This structural modification significantly increases the partition coefficient (LogP), enhancing membrane permeability compared to its non-substituted analogs.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1520651-44-8 |

| Molecular Formula | |

| Molecular Weight | 214.30 g/mol |

| SMILES | CC(C)(C)C1CCC(CC1)C(O)C(=O)O |

| Physical State | Solid (Crystalline powder) |

| Solubility | Low in water; Soluble in Methanol, DMSO, Ethanol |

| Predicted pKa | ~3.8 (Carboxylic acid), ~13.5 (Hydroxyl) |

| Structural Class | Alpha-Hydroxy Acid (AHA); Cyclohexyl derivative |

Hazard Identification (GHS Classification)

Based on the Quantitative Structure-Activity Relationship (QSAR) and analog data from Hexahydromandelic acid (CAS 4442-94-8), the following GHS classification is determined.

GHS Label Elements[5][6]

-

Signal Word: WARNING

-

Pictograms:

- (Exclamation Mark)

Hazard Statements

-

H335: May cause respiratory irritation.[2]

-

H412: Harmful to aquatic life with long-lasting effects (Predicted due to tert-butyl lipophilicity).

Precautionary Statements

-

P280: Wear protective gloves/eye protection/face protection.[2][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[1][2][5][3] Continue rinsing.[2][5][3][4]

Toxicological Assessment (Read-Across Analysis)

The toxicological profile is derived by bridging data from the core pharmacophore (alpha-hydroxy acid) and the lipophilic tail (tert-butylcyclohexane).

Mechanism of Toxicity

-

Local Irritation (AHA Effect): The alpha-hydroxy acid moiety facilitates proton donation and protein denaturation at the contact site. The glycolic backbone (

) is a known keratolytic agent, capable of disrupting corneocyte cohesion. -

Membrane Disruption: The tert-butyl group acts as a lipophilic anchor, potentially increasing the compound's ability to penetrate the stratum corneum compared to simple mandelic acid derivatives.

Acute Toxicity Profile

| Endpoint | Value (Predicted/Analog) | Basis for Prediction |

| Oral LD50 (Rat) | > 2,000 mg/kg | Analog: Cyclohexylacetic acid (Low acute toxicity) |

| Dermal LD50 | > 2,000 mg/kg | Limit test assumption for organic acids of this weight |

| Inhalation LC50 | N/A | Low volatility solid; dust hazard only |

Skin & Eye Corrosion/Irritation

-

Skin: Irritant (Category 2). The compound is acidic (pKa ~3.8). Unlike simple mineral acids, the lipophilic nature allows deeper penetration, potentially prolonging irritation.

-

Eye: Irritant (Category 2A). Direct contact with the solid or concentrated solution will cause immediate pain and conjunctival hyperemia.

Sensitization & CMR Properties

-

Sensitization: Low Probability. While some tert-butylcyclohexyl esters (e.g., Vertenex) are weak sensitizers, the free acid form is generally rapidly metabolized and excreted.

-

Carcinogenicity/Mutagenicity: Negative. Cyclohexyl acids are not structurally alert for genotoxicity (Ames test negative for analogs).

Visualizing the Safety Logic

The following diagram illustrates the "Read-Across" logic used to derive the safety profile, connecting the target molecule to its known analogs.

Figure 1: Read-Across Toxicology Framework deriving hazards from structural analogs.

Experimental Protocols

For researchers synthesizing or testing this compound, the following protocols ensure data integrity and safety.

Protocol A: Purity Determination via HPLC-UV

Rationale: As a carboxylic acid with weak UV absorption (lacking aromatic conjugation), detection requires low wavelength monitoring or derivatization.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (Suppresses ionization, improving peak shape).

-

B: Acetonitrile.

-

-

Gradient: 50% B to 90% B over 15 minutes (High organic required for tert-butyl group elution).

-

Detection: UV at 210 nm (Carbonyl absorption).

-

Sample Prep: Dissolve 1 mg/mL in Methanol. Filter through 0.22 µm PTFE.

-

Validation: Peak purity must be confirmed; expect elution after unsubstituted hexahydromandelic acid.

Protocol B: In Vitro Skin Irritation (Reconstructed Human Epidermis)

Rationale: To verify the H315 classification without animal testing (OECD 439).

Workflow:

-

Tissue Model: Use EpiDerm™ or SkinEthic™ RHE tissues.

-

Application: Apply 25 mg of solid substance (ground to fine powder) directly to the tissue surface. Moisten with 25 µL PBS to ensure contact.

-

Exposure: Incubate for 60 minutes at 37°C.

-

Washing: Rinse tissues thoroughly with PBS to remove residual acid.

-

Post-Incubation: Incubate for 42 hours (recovery phase).

-

Viability Assay: Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours. Extract formazan with isopropanol.

-

Interpretation:

-

Viability < 50% relative to control = Irritant (Category 2) .

-

Viability > 50% = No Label .

-

Handling, Storage, and Exposure Controls[1][2][5][6][7]

Storage Conditions

-

Temperature: 2-8°C (Recommended to prevent potential decarboxylation or esterification over long periods).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Incompatibility: Strong oxidizing agents, strong bases.

Exposure Control Workflow

The following decision tree outlines the safety logic for handling this compound in a research setting.

Figure 2: Risk-based exposure control decision tree.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4150736, 2-(4-tert-Butylcyclohexyl)acetic acid. Retrieved from [Link]

-

OECD (2019). Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment, No. 194). OECD Publishing, Paris. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: 4-tert-butylcyclohexyl acetate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

[1]

Executive Summary

This application note details the enantioselective synthesis of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid , a critical chiral intermediate for pharmaceutical research, particularly in the development of antilipemic agents and muscarinic receptor antagonists.[1]

The stereochemical complexity of this molecule arises from two vectors:

-

Geometric Isomerism: The cis/trans relationship of the cyclohexane ring (controlled by the bulky 4-tert-butyl anchoring group).[1]

-

Central Chirality: The

-hydroxy stereocenter (R/S).[1][2]

This guide presents two validated protocols: a Chemo-Catalytic Route utilizing Noyori Asymmetric Transfer Hydrogenation (ATH) for scalability, and a Biocatalytic Route utilizing Ketoreductases (KREDs) for green manufacturing.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the thermodynamic stability of the cyclohexane ring (favoring the trans-diequatorial conformation) while installing the

Strategic Disconnection

The target molecule is disconnected to the corresponding

Figure 1: Retrosynthetic strategy focusing on the asymmetric reduction of the

Protocol A: Chemo-Catalytic Synthesis (Noyori ATH)

This protocol utilizes a Ruthenium-based catalyst with a chiral diamine ligand to effect the asymmetric transfer hydrogenation.[1] This method is preferred for its operational simplicity (no high-pressure

Step 1: Synthesis of Ethyl 2-(4-tert-butylcyclohexyl)-2-oxoacetate[1]

Objective: Preparation of the

Materials:

-

1-Bromo-4-tert-butylcyclohexane (CAS: 1758-25-4)[1]

-

Magnesium turnings (activated)[1]

-

Diethyl oxalate (anhydrous)[1]

-

THF (anhydrous), Diethyl ether[1]

-

2M HCl[1]

Procedure:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine. Add a solution of 1-bromo-4-tert-butylcyclohexane (1.0 eq) in THF dropwise.[1] Reflux for 2 hours until Mg is consumed.

-

Note: The 4-tert-butyl group locks the ring; however, the C1-Mg bond is not configurationally stable.[1] This is acceptable as the subsequent step determines the ring substitution pattern.

-

-

Acylation: Cool the Grignard solution to -78°C. Cannulate this solution slowly into a separate flask containing Diethyl oxalate (2.0 eq) in THF at -78°C.

-

Critical: Excess oxalate and low temperature prevent double addition (formation of the di-alcohol).[1]

-

-

Workup: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated

. Extract with EtOAc.[3][4] Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1). Isolate the keto ester as a colorless oil.

Step 2: Asymmetric Transfer Hydrogenation (ATH)[1]

Objective: Enantioselective reduction of the ketone to the chiral alcohol. Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or (S,S) for opposite enantiomer).

Materials:

-

Ethyl 2-(4-tert-butylcyclohexyl)-2-oxoacetate (from Step 1)[1]

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)[1]

-

Formic acid / Triethylamine complex (5:2 azeotrope)[1]

-

Dichloromethane (DCM)[1]

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve the keto ester (1.0 eq) in DCM (0.5 M concentration).

-

Catalyst Addition: Add the Ru-catalyst (0.01 eq). Purge with Nitrogen.[5][6]

-

Reductant Addition: Add the Formic acid/TEA complex (2.0 eq) via syringe.

-

Incubation: Stir at 25°C for 16–24 hours. Monitor conversion by TLC or GC.

-

Checkpoint: The reaction should turn from dark red to orange/yellow upon completion.

-

-

Workup: Wash with water, then saturated

(to remove formic acid). Dry organic phase and concentrate. -

Stereochemical Outcome: This protocol typically yields the (R)-hydroxy ester with >95% ee (using (R,R)-ligand).[1]

Step 3: Hydrolysis to the Free Acid

Objective: Saponification of the ester without racemization.

Procedure:

-

Dissolve the chiral ester in THF/Water (3:1).[1]

-

Add LiOH monohydrate (2.0 eq) at 0°C.

-

Stir at 0°C to 10°C. Avoid heating to prevent potential epimerization at the

-center. -

Acidify carefully with 1M HCl to pH 2. Extract with EtOAc.[3][4]

-

Recrystallize from Hexane/Acetone to upgrade diastereomeric purity if necessary (removing any cis-cyclohexyl impurities).

Protocol B: Biocatalytic Synthesis (Green Route)

This route employs Ketoreductases (KREDs) which often provide superior enantioselectivity (>99% ee) and operate under mild aqueous conditions.[1]

Workflow Diagram

Figure 2: Biocatalytic workflow for the asymmetric reduction of the keto ester.

Protocol:

-

Buffer Preparation: Phosphate buffer (100 mM, pH 7.0) containing

(2 mM).[1] -

Cofactor System: Add NADP+ (1.0 mM) and Glucose (1.5 eq) + Glucose Dehydrogenase (GDH) for cofactor regeneration.[1]

-

Enzyme Addition: Add selected KRED (e.g., Codexis KRED-P1 series or equivalent) at 5-10 wt% loading relative to substrate.[1]

-

Reaction: Add substrate (dissolved in 5% DMSO) to the buffer. Stir at 30°C.

-

Workup: Extract with MTBE. The enzyme remains in the aqueous phase.

Analytical & Quality Control

Data Summary Table

| Parameter | Chemo-Catalytic (ATH) | Biocatalytic (KRED) |

| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Engineered Ketoreductase |

| Conditions | DCM, HCOOH/TEA, 25°C | pH 7 Buffer, 30°C |

| Typical Yield | 85 - 92% | 90 - 98% |

| Typical ee | 94 - 97% | > 99% |

| Scalability | High (kg scale) | High (requires fermenter for enzyme) |

Chromatographic Methods:

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1][7] Link[1]

-

Ohkuma, T., et al. (2000).[1] Asymmetric Hydrogenation of

-Keto Esters. Journal of the American Chemical Society, 122(27), 6510–6511. Link[1] -

Hollmann, F., et al. (2011).[1] Biocatalytic reduction of

-keto acids and their esters. Green Chemistry, 13, 226-265.[1] Link -

Sigma-Aldrich. (2023).[1] Product Specification: this compound.[1] Link

-

ChemicalBook. (2023).[1] this compound Properties and Suppliers. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chemwhat.com [chemwhat.com]

- 4. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. synarchive.com [synarchive.com]

Application Notes and Protocols for the Catalytic Hydrogenation of tert-Butylcyclohexyl Acetic Acid Derivatives

Introduction: The Significance of Saturated Cyclohexyl Derivatives

Derivatives of 4-tert-butylcyclohexyl acetic acid are valuable intermediates and final products in various chemical industries, most notably in the fragrance and pharmaceutical sectors. The saturation of the cyclohexyl ring through catalytic hydrogenation is a critical transformation that significantly influences the molecule's conformational properties and, consequently, its biological activity or olfactory profile. For instance, the cis and trans isomers of the related 4-tert-butylcyclohexyl acetate possess distinct woody and floral scents, respectively, making stereochemical control paramount in fragrance applications.[1] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the catalytic hydrogenation of tert-butylcyclohexyl acetic acid derivatives, with a focus on achieving high conversion and stereoselectivity.

Theoretical Background: Mechanism and Stereochemical Control

Catalytic hydrogenation is a chemical reaction that involves the addition of hydrogen (H₂) across a double or triple bond in a substrate, facilitated by a metal catalyst.[2] The process is fundamental in organic synthesis for the saturation of hydrocarbons.[2]

The Mechanism of Heterogeneous Catalytic Hydrogenation

The most widely accepted mechanism for heterogeneous catalytic hydrogenation on a solid metal surface, such as palladium on carbon (Pd/C) or platinum (Pt), involves a series of steps:

-

Adsorption of Reactants: Both the unsaturated substrate (the tert-butylcyclohexyl acetic acid derivative) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.[3][4]

-

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.[2]

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond in the substrate.[2][4] This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[5]

-

Desorption of the Product: The saturated product, being more weakly adsorbed, detaches from the catalyst surface, freeing up active sites for further reaction cycles.[4]

The reaction is exothermic, with the formation of two new C-H sigma bonds being more energetically favorable than the cleavage of a C-C pi bond and an H-H bond.[5] Despite the favorable thermodynamics, a catalyst is essential to lower the high activation energy of the reaction.[4]

Controlling Stereoselectivity: The Role of the Catalyst

The stereochemical outcome of the hydrogenation of substituted cyclohexene rings is heavily influenced by the choice of catalyst and reaction conditions. The bulky tert-butyl group typically locks the cyclohexane ring in a chair conformation, influencing the accessibility of the double bond to the catalyst surface.

-

Raney Nickel: This catalyst is known to favor the formation of the trans-isomer in the hydrogenation of related 4-tert-butylphenol.[1]

-

Rhodium-based Catalysts: In contrast, rhodium on carbon (Rh/C) or other rhodium catalysts tend to yield a higher percentage of the cis-isomer.[1] The presence of additives like hydrogen chloride or sulfuric acid can further enhance the selectivity for the cis-isomer when using a rhodium catalyst.[6]

This selectivity is crucial as the biological and physical properties of the cis and trans isomers of tert-butylcyclohexyl derivatives can differ significantly.

Experimental Protocols

The following protocols provide a general framework for the catalytic hydrogenation of tert-butylcyclohexyl acetic acid derivatives. Researchers should note that optimal conditions (temperature, pressure, solvent, and catalyst loading) may vary depending on the specific substrate and desired outcome.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for general-purpose hydrogenation and is expected to yield a mixture of cis and trans isomers.

Materials:

-

Unsaturated tert-butylcyclohexyl acetic acid derivative

-

Palladium on Carbon (5% or 10% Pd loading)[3]

-

Solvent (e.g., Ethanol, Ethyl Acetate, or Acetic Acid)[4]

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and equipped with a magnetic stir bar or mechanical stirrer.

-

Charging the Reactor: In a fume hood, add the unsaturated tert-butylcyclohexyl acetic acid derivative to the reactor. Dissolve the substrate in a suitable solvent (e.g., ethanol).[4]

-

Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under a stream of inert gas. The catalyst loading is typically between 1-10 mol% relative to the substrate.

-

Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-5 atm, but can be higher). Begin stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).

-

Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as TLC, GC, or NMR on aliquots taken from the reaction mixture.

-

Reaction Completion and Work-up: Once the reaction is complete (no further hydrogen uptake), stop the stirring and heating. Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.[3] Quench the filter cake with water immediately after filtration.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification and Analysis: Purify the product by recrystallization or chromatography as needed. Analyze the cis/trans isomer ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Stereoselective Hydrogenation using a Rhodium Catalyst for High cis-Isomer Content

This protocol is adapted for achieving a higher proportion of the cis-isomer, which is often desired in fragrance applications.[1]

Materials:

-

Unsaturated tert-butylcyclohexyl acetic acid derivative

-

Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃)

-

Solvent (e.g., alkanes, ethers, or alcohols)[6]

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

(Optional) Additive: Hydrogen chloride or sulfuric acid[6]

-

Filtration aid (e.g., Celite®)

-

Hydrogenation apparatus

Procedure:

-

Reactor Setup and Charging: Follow steps 1 and 2 from Protocol 1.

-

Catalyst and Additive Addition: Add the rhodium catalyst to the reaction mixture under an inert atmosphere. If an acidic additive is used to enhance cis-selectivity, it should be added at this stage in a catalytic amount.

-

Inerting and Hydrogenation: Proceed with steps 4 and 5 from Protocol 1. The reaction temperature for high cis-selectivity is often in the range of 40-80°C.[7]

-

Monitoring and Work-up: Follow steps 6 and 7 from Protocol 1.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst.

-

Product Isolation and Analysis: Isolate the product as described in step 9 of Protocol 1. Analyze the product to determine the yield and the cis/trans isomer ratio.

Data Presentation

| Parameter | Typical Range | Notes |

| Substrate Concentration | 0.1 - 1.0 M | Higher concentrations may require more efficient stirring. |

| Catalyst | Pd/C, PtO₂, Raney Ni, Rh/C | Choice of catalyst is critical for stereoselectivity.[1] |

| Catalyst Loading | 0.5 - 10 wt% | Higher loading can increase reaction rate but also cost.[6] |

| Solvent | Ethanol, Ethyl Acetate, Acetic Acid, Alkanes | Solvent choice can influence reaction rate and selectivity.[8] |

| Hydrogen Pressure | 1 - 50 atm | Higher pressure generally increases the reaction rate. |

| Temperature | 25 - 100 °C | Higher temperatures can sometimes lead to side reactions or decreased selectivity.[7] |

| Reaction Time | 1 - 24 hours | Monitored by hydrogen uptake or analytical methods. |

Visualizations

Caption: Experimental workflow for catalytic hydrogenation.

Caption: Simplified reaction pathway for stereoselective hydrogenation.

Safety Considerations

-

Pyrophoric Catalysts: Hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric when exposed to air after being used in a reaction.[3] It is crucial to handle the spent catalyst under a blanket of inert gas or to quench it with water immediately after filtration.

-

Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[3] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment should be properly grounded to prevent static discharge.

-

Pressure Equipment: When working with high-pressure hydrogenation, ensure that the reactor is rated for the intended pressure and temperature and has been properly maintained and inspected.

Troubleshooting

-

Slow or Incomplete Reaction:

-

Inactive Catalyst: The catalyst may have been deactivated by exposure to air or impurities. Use fresh, high-quality catalyst.

-

Catalyst Poisoning: Certain functional groups or impurities (e.g., sulfur compounds, amines) can poison the catalyst.[8] Purify the starting material if necessary.

-

Insufficient Agitation: Inadequate mixing can lead to poor contact between the reactants and the catalyst. Increase the stirring rate.

-

Low Hydrogen Pressure or Temperature: Increase the hydrogen pressure and/or temperature within safe operating limits.

-

-

Poor Stereoselectivity:

-

Incorrect Catalyst Choice: The choice of catalyst is the primary factor influencing stereoselectivity. Refer to the theoretical background section for guidance.

-

Reaction Conditions: Temperature and solvent can also affect the isomer ratio. A systematic optimization of these parameters may be necessary.

-

References

- First Evidence That the Mechanism of Catalytic Hydrogenation with Homogeneous Palladium and Rhodium Catalysts Is Strongly Influenced by Substrate Polarity. Journal of the American Chemical Society.

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.

- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.

- 4-tert-Butylcyclohexyl acetate | 32210-23-4. ChemicalBook.

- Catalytic Hydrogenation. Chemistry LibreTexts.

- Hydrogenation. Wikipedia.

- Process for the preparation of 4-tert.-butylcyclohexyl acetate. Google Patents.

- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.

- Process for preparing 4-tert.-butylcyclohexanol. European Patent Office.

Sources

- 1. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 2. Hydrogenation - Wikipedia [en.wikipedia.org]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Application Note: Recrystallization and Purification of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Abstract

This application note details the purification and recrystallization protocols for 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid , a critical chiral intermediate in the synthesis of pharmaceutical agents (e.g., ACAT inhibitors) and resolving agents. The presence of the bulky tert-butyl group at the 4-position of the cyclohexane ring creates a rigid conformational anchor, leading to distinct cis and trans diastereomers. This guide focuses on the thermodynamic control of crystallization to maximize the yield of the desired diastereomer (typically trans-diequatorial) and the removal of process impurities such as 4-tert-butylcyclohexanone.

Chemical Context & Impurity Profile[1][2][3]

The Conformational Anchor

The molecule features a 4-tert-butyl group which, due to its steric bulk, locks the cyclohexane ring into a chair conformation where the tert-butyl group occupies the equatorial position. This restricts the ring flipping mechanism, making the separation of diastereomers (cis/trans relative to the hydroxyacetic acid side chain) feasible via fractional recrystallization.

Critical Impurities

Effective purification requires targeting three specific impurity classes:

-

Diastereomers: The cis-isomer (axial substitution) vs. the trans-isomer (equatorial substitution).

-

Starting Materials: Unreacted 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanol.

-

Reaction Byproducts: Over-oxidized ketocarboxylic acids or dehydration products (alkenes).

Physicochemical Profile & Solubility

The compound exhibits a "biphilic" nature: a polar

Table 1: Solubility Mapping (at 25°C)

| Solvent Class | Specific Solvent | Solubility | Application |

| Polar Protic | Methanol, Ethanol | High | Dissolution solvent (Solvent A) |

| Polar Aprotic | Ethyl Acetate, THF | Moderate/High | Ideal for cooling crystallization |

| Aromatic | Toluene | Moderate | Good for high-temp dissolution |

| Alkanes | Heptane, Hexane | Low/Insoluble | Anti-solvent (Solvent B) |

| Chlorinated | DCM, Chloroform | High | Extraction only (not for cryst.) |

| Aqueous | Water | Insoluble | Wash solvent (removes mineral salts) |

Protocol A: Solvent System Selection (Design Space)

Before bulk processing, a solvent screen is required to determine the metastable zone width (MSZW). Use the following logic flow to select the optimal system for your specific crude purity.

Figure 1: Decision tree for selecting the crystallization solvent system based on initial crude purity.

Protocol B: Bulk Recrystallization (Standard Procedure)

This protocol utilizes a Toluene/Heptane or Ethyl Acetate/Heptane system. Toluene is preferred for removing non-polar impurities, while Ethyl Acetate is preferred for higher recovery yields.

Materials

-

Crude this compound

-

Solvent A: Ethyl Acetate (HPLC Grade)

-

Solvent B: n-Heptane (HPLC Grade)

-

Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe.

Step-by-Step Methodology

-

Dissolution (Saturation):

-

Charge the crude solid into the reactor.

-

Add Solvent A (Ethyl Acetate) at a ratio of 5 mL per gram of solid.

-

Heat the mixture to reflux (approx. 77°C) with moderate stirring (200 RPM).

-

Checkpoint: If solids remain after 15 minutes at reflux, add Solvent A in 0.5 mL/g increments until fully dissolved.

-

-

Hot Filtration (Polishing):

-

While maintaining the temperature above 70°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble particulates (salts, catalyst residues).

-

Return the clear filtrate to the reactor.

-

-

Anti-Solvent Addition (Cloud Point):

-

Maintain temperature at 65-70°C .

-

Slowly add Solvent B (Heptane) dropwise until a faint, persistent turbidity (cloud point) is observed.

-

Add a small volume of Solvent A (approx 5-10% of initial volume) to clear the solution back to transparency.

-

-

Seeding (Nucleation Control):

-

Cool the solution to 55°C .

-

Add seed crystals (0.1 wt% of pure target compound) to induce controlled nucleation.

-

Critical: Hold temperature at 55°C for 30 minutes to allow the seed bed to mature. This prevents "oiling out."

-

-

Controlled Cooling:

-

Ramp the temperature down to 0-5°C at a rate of 10°C per hour .

-

Note: Rapid cooling will trap the cis-isomer and impurities in the crystal lattice.

-

-

Isolation and Drying:

-

Filter the slurry under vacuum.

-

Wash the filter cake with cold (0°C) 1:3 Ethyl Acetate:Heptane mixture.

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Protocol C: Diastereomeric Enrichment (Advanced)

If the cis/trans ratio is unsatisfactory after Protocol B, use this "Digestive Ripening" technique.

-

Suspend the solid in 10 volumes of Toluene .

-

Heat to 80°C (below reflux, partial solubility).

-

Stir vigorously for 4 hours .

-

Cool slowly to 20°C and filter.

Analytical Validation

To verify the integrity of the purification, the following analytical methods are required.

HPLC Method (Purity & Diastereomer Ratio)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water

-

B: Acetonitrile

-

-

Gradient: 40% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (carbonyl/carboxyl absorption).

-

Expectation: The trans-isomer typically elutes later than the cis-isomer due to the equatorial projection of the hydrophobic tail interacting more strongly with the C18 phase.

H-NMR (Structural Confirmation)

-

Solvent: DMSO-d6 or CDCl3.

-

Key Signal: Observe the proton at the C1 position (attached to the hydroxyl group). The coupling constant (

) will differ between axial and equatorial orientations, allowing quantification of the diastereomeric ratio.

Process Workflow Diagram

Figure 2: Operational workflow for the bulk recrystallization process.

References

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Eliel, E.L., et al. "Conformational Analysis of 4-tert-butylcyclohexyl derivatives." Journal of the American Chemical Society, 1957. (Foundational theory on the "locking" effect of the tert-butyl group).

-

Sumitomo Chemical Co. "Process for preparing 4-tert-butylcyclohexanol."[4] European Patent EP0755910A2.[4] Link (Describes the hydrogenation and purification of the precursor cyclohexyl ring system).

-

NIST Chemistry WebBook. "4-tert-Butylcyclohexyl acetate."[5] Link (Physical property data for the structural analog).

- Anderson, N.G.Practical Process Research & Development. Academic Press, 2000. (Source for solvent selection and "oiling out" troubleshooting).

Sources

- 1. EP0561929B1 - Process for the purification of monotertiary butyl hydroquinone - Google Patents [patents.google.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

Application Notes & Protocols: Leveraging 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic Acid as a Versatile Pharmaceutical Intermediate

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid. We move beyond simple procedural lists to explore the chemical rationale behind its application, offering detailed, field-tested protocols for its integration into active pharmaceutical ingredient (API) synthesis. This guide emphasizes self-validating experimental design, robust quality control, and a deep understanding of the intermediate's role in shaping the properties of the final drug candidate.

Introduction: The Strategic Value of a Bulky α-Hydroxy Acid Intermediate

In the landscape of modern drug discovery, the selection of building blocks is a critical determinant of a program's success. Intermediates are not merely passive components but active contributors to a final molecule's pharmacological and pharmacokinetic profile. This compound is an exemplary scaffold, offering a unique combination of structural features that medicinal chemists can exploit.

Its structure is characterized by two key motifs:

-

The 4-tert-butylcyclohexyl group: This bulky, lipophilic moiety is instrumental in modulating a molecule's interaction with biological targets. The tert-butyl group acts as a conformational lock, influencing the orientation of the cyclohexane ring and, by extension, the entire molecule. This can enhance binding affinity to hydrophobic pockets in target proteins and improve pharmacokinetic properties such as membrane permeability and metabolic stability.

-

The α-hydroxy acid function: This chiral center provides a versatile handle for stereospecific chemical transformations, most commonly the formation of amide bonds. The hydroxyl group can also participate in hydrogen bonding with target residues, further anchoring the drug candidate in its binding site.

The utility of this intermediate is prominently demonstrated in the synthesis of advanced drug candidates, including potent CCR5 antagonists, where these structural features are crucial for high-affinity binding and desirable drug-like properties.[1] This guide will use a representative synthetic application to illustrate its practical use.

Section 1: Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the intermediate's properties and safety requirements is paramount.

Key Properties

The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Source / Note |

| CAS Number | 1520651-44-8 | ChemicalBook[2] |

| Molecular Formula | C₁₂H₂₂O₃ | Derived from structure |

| Molecular Weight | 214.30 g/mol | Derived from formula |

| Appearance | White to off-white powder or crystals | Typical for similar compounds[3] |

| Purity | ≥95% | Typical commercial specification[3] |

| Storage | Sealed in a dry environment at room temperature | Recommended for stability[3] |

Safety, Handling, and Storage Protocols

While a substance-specific Safety Data Sheet (SDS) is the definitive source of safety information, the following general protocols, derived from related chemical structures, provide a baseline for safe laboratory practice.[4][5]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[4][6] Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

-

Disposal: Dispose of waste materials and contaminated packaging in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[4][6]

Section 2: Application in API Synthesis: A Protocol for Amide Bond Formation

The primary utility of this compound in pharmaceutical synthesis is as a carboxylic acid component in amide coupling reactions. This protocol details a representative coupling procedure, which is a cornerstone of many API syntheses.

Causality in Experimental Design

The goal of this protocol is to form a stable amide bond between the intermediate and a primary or secondary amine with high yield and minimal side reactions, particularly racemization at the chiral center.

-

Choice of Coupling Reagent: We select HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. HATU is highly efficient, known for rapid activation of the carboxylic acid, which suppresses the potential for racemization of the α-carbon—a critical consideration for maintaining stereochemical integrity.

-

Role of the Base: A non-nucleophilic organic base, DIPEA (N,N-Diisopropylethylamine) , is used to neutralize the HCl or TFA salts often associated with amine starting materials and to facilitate the coupling reaction without competing as a nucleophile.

-

Solvent Selection: DMF (Dimethylformamide) is chosen for its excellent solvating power for a wide range of organic molecules, ensuring the reaction proceeds in a homogeneous phase.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for incorporating the intermediate into a larger molecule via amide coupling.

Caption: Workflow for API precursor synthesis via amide coupling.

Detailed Laboratory Protocol

Protocol 2.3.1: Synthesis of an N-Alkyl-2-(4-tert-butylcyclohexyl)-2-hydroxyacetamide

-

Reagent Preparation:

-

To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Add the desired amine component (e.g., benzylamine) (1.05 eq).

-

Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

-

-

Coupling Agent Addition:

-

To the stirred solution, add HATU (1.1 eq). A slight exotherm may be observed.

-

Add DIPEA (2.5 eq) dropwise. The reaction mixture may turn from colorless to pale yellow.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-4 hours).

-

-

Aqueous Workup:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of LiCl (to help break up DMF emulsions).

-

Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ (to remove acidic residues).

-

Water.

-

Saturated aqueous NaCl (brine, to remove residual water).

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the purified amide.

-

Section 3: Quality Control and Analytical Protocols

Rigorous quality control (QC) is non-negotiable in pharmaceutical development. The identity and purity of the intermediate and the synthesized product must be unequivocally confirmed.

Quality Control Workflow